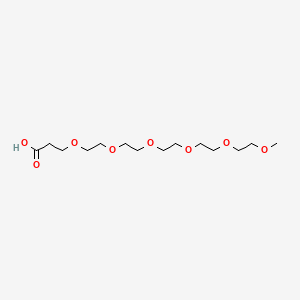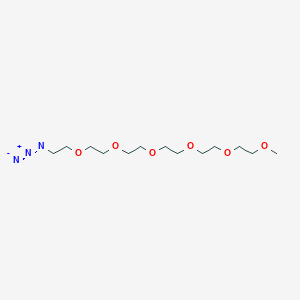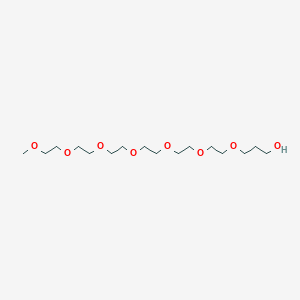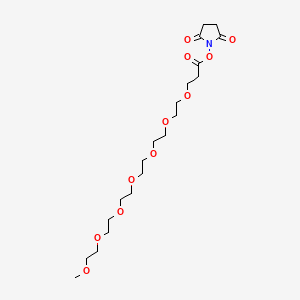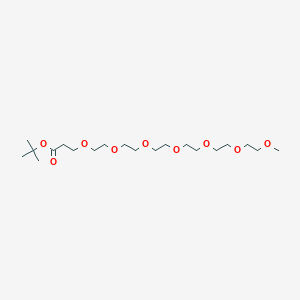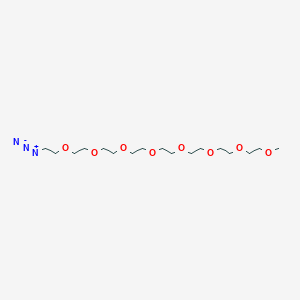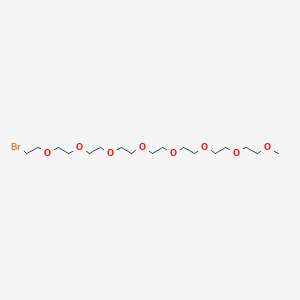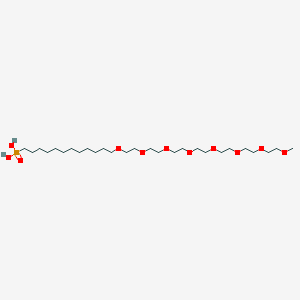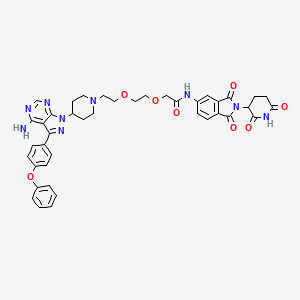
MT-802
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MT-802 is a potent BTK degrader based on the Cereblon ligand, with a DC50 of 1 nM. It has potential to treat C481S mutant chronic lymphocytic leukemia (CLL) .
Synthesis Analysis
This compound is developed as a PROteolysis TArgeting Chimera (PROTAC) that induces degradation of both wild-type and C481S mutant BTK . It recruits BTK to the cereblon E3 ubiquitin ligase complex to trigger BTK ubiquitination and degradation via the proteasome .Molecular Structure Analysis
The molecular formula of this compound is C41H41N9O8 . Its molecular weight is 787.82 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 787.82 and a molecular formula of C41H41N9O8 .Wissenschaftliche Forschungsanwendungen
Gezielte Protein-Degradation zur Krebstherapie
MT-802 ist Teil einer neuen therapeutischen Modalität, die als Degrader bezeichnet wird {svg_1}. Degrader entleeren das Zielprotein, indem sie den zellulären Proteinabbaumechanismus kapern {svg_2}. Sie bieten mehrere Vorteile für die Krebstherapie, darunter Widerstandsfähigkeit gegenüber erworbenen Mutationen im Zielprotein, verbesserte Selektivität, geringere Dosierungsanforderungen und das Potenzial, onkogene Transkriptionsfaktoren und Gerüstproteine zu unterdrücken {svg_3}.
Behandlung der chronischen lymphatischen Leukämie (CLL)
This compound hat sich als vielversprechend für die Behandlung der chronischen lymphatischen Leukämie (CLL) erwiesen {svg_4}. Es ist ein potenter BTK-Degrader, der auf der PROTAC-Technologie basiert, mit einem DC 50 von 1 nM {svg_5}. Es hat das Potenzial, C481S-mutante CLL zu behandeln {svg_6}.
Behandlung von B-Zell-Malignomen
Der irreversible Inhibitor Ibrutinib für die Bruton-Tyrosinkinase (BTK) hat sich als transformative Behandlungsoption für Patienten mit CLL und anderen B-Zell-Malignomen etabliert {svg_7}. Allerdings entwickeln über 80% der CLL-Patienten eine Resistenz aufgrund der Mutanten-Stelle im Cystein zu Serin, die kovalent an Ibrutinib gebunden ist (C481S) {svg_8}. This compound wurde als BTK-Inhibitor auf Basis der PROTAC-Technologie identifiziert, der diese Resistenz überwinden kann {svg_9}.
Reduzierung der Bindung von Off-Target-Kinasen
This compound bindet weniger Off-Target-Kinasen als Ibrutinib {svg_10}. Dies könnte potenziell Nebenwirkungen reduzieren und die Wirksamkeit der Behandlung erhöhen {svg_11}.
Wirksam gegen Wildtyp und C481S BTK
This compound zeigt eine äquivalente Aktivität (>99% Abbau bei nanomolaren Konzentrationen) gegen Wildtyp- und C481S-BTK {svg_12}. Dies bedeutet, dass es bei einer größeren Bandbreite von Patienten wirksam sein kann {svg_13}.
Schneller Abbau von BTK
This compound ist nicht nur potent, sondern auch ein schneller Degrader von BTK {svg_14}. Es baute BTK bereits nach 4 Stunden vollständig ab, wobei die Hälfte des gesamten BTK nach etwa 50 Minuten abgebaut wurde {svg_15}. Dieses schnelle Handeln könnte potenziell zu schnelleren therapeutischen Wirkungen führen {svg_16}.
Wirkmechanismus
Target of Action
MT-802 is a Proteolysis-Targeting Chimera (PROTAC) that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a critical upstream regulator of nuclear factor-κB (NF-κB) activation . It plays a significant role in the B-cell receptor signaling cascade, contributing to the growth and survival of B-cell lymphoma or leukemia . Therefore, BTK has been identified as an effective therapeutic target for the treatment of acute or chronic inflammatory diseases .
Mode of Action
This compound operates by binding to its target, BTK, and inducing its degradation . The compound achieves this by hijacking the cellular protein destruction machinery . It exhibits equivalent activity against both wild-type and C481S BTK . The targeting ligand found in this compound is a derivative of ibrutinib that discards the acrylamide and its covalent binding liability .
Biochemical Pathways
This compound affects the B-cell receptor signaling pathway by degrading BTK . This leads to the inactivation of the PI3K/AKT pathway , which is crucial for cell survival and proliferation. By degrading BTK, this compound can disrupt these pathways and their downstream effects, potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .
Pharmacokinetics
These properties are critical for a drug’s bioavailability and effectiveness .
Result of Action
The primary result of this compound’s action is the degradation of BTK . In Namalwa cells, this compound degrades BTK with a DC50 of 9.1 nM and achieves > 99% degradation at 250 nM . This degradation of BTK can lead to the disruption of the B-cell receptor signaling pathway and the inactivation of the PI3K/AKT pathway , potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .
Action Environment
The action of this compound, like other Proteolysis-Targeting Chimeras, can be influenced by various environmental factors. It’s worth noting that the effectiveness of such compounds can be influenced by factors such as the presence of specific E3 ligases, the stability of the target protein, and the presence of competing endogenous ligands .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
MT-802 plays a significant role in biochemical reactions by interacting with BTK, a crucial enzyme in the B cell receptor signaling pathway . The nature of these interactions involves the degradation of BTK, which is achieved through the Cereblon ligand present in this compound .
Cellular Effects
This compound influences cell function by degrading BTK, thereby affecting cell signaling pathways . This degradation process can impact gene expression and cellular metabolism, particularly in cells affected by CLL .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with BTK . It binds to BTK, leading to its degradation . This process can result in changes in gene expression and potentially inhibit the progression of diseases like CLL .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown consistent effects over time . It maintains its stability and continues to degrade BTK effectively . Long-term effects on cellular function, such as changes in gene expression and cellular metabolism, have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the B cell receptor signaling pathway through its interaction with BTK . It does not directly interact with metabolic enzymes or cofactors, but its degradation of BTK can indirectly affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTLGUJXIKEZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41N9O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
